molecular formula C15H11ClF3NOS B2794380 N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide CAS No. 339097-96-0

N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide

Cat. No. B2794380
CAS RN: 339097-96-0
M. Wt: 345.76
InChI Key: HZINYGQTVIBMKB-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide, commonly known as CTAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTAP belongs to the class of compounds known as opioid receptor antagonists, which means that it can block the effects of opioids in the body. In

Mechanism of Action

CTAP works by binding to the mu-opioid receptor, which is the primary receptor responsible for the pain-relieving and rewarding effects of opioids. By blocking this receptor, CTAP can prevent the effects of opioids from being felt in the body. CTAP has also been shown to have some activity at the kappa-opioid receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CTAP has been shown to have a number of biochemical and physiological effects in the body. It can block the pain-relieving effects of opioids, as well as their effects on mood and behavior. CTAP has also been shown to have some activity at the dopamine receptor, which may contribute to its effects on reward and motivation. Additionally, CTAP has been shown to have some anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

CTAP has a number of advantages for use in lab experiments. It is a highly specific and potent opioid receptor antagonist, which makes it ideal for studying the effects of opioids in the body. CTAP is also relatively easy to synthesize and purify, which makes it readily available for use in research. However, there are some limitations to the use of CTAP in lab experiments. It can be difficult to administer CTAP to animals or humans, as it must be given by injection. Additionally, CTAP has some off-target effects at other receptors, which may complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on CTAP. One area of interest is the development of new opioid receptor antagonists that are more specific and potent than CTAP. Another area of interest is the use of CTAP in combination with other drugs, such as antidepressants or antipsychotics, to treat psychiatric disorders. Additionally, there is ongoing research into the potential use of CTAP in the treatment of inflammatory diseases, such as arthritis or multiple sclerosis. Overall, CTAP is a promising compound with many potential therapeutic applications, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of CTAP involves several steps, starting with the reaction of 2-chloroaniline with 3-(trifluoromethyl)benzenethiol to form the intermediate product, 2-(2-chlorophenylthio)-3-(trifluoromethyl)aniline. This intermediate is then reacted with chloroacetyl chloride to form the final product, N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide. The synthesis of CTAP has been optimized to produce high yields of pure product, making it suitable for use in scientific research.

Scientific Research Applications

CTAP has been extensively studied for its potential therapeutic applications, particularly in the treatment of opioid addiction. It has been shown to block the rewarding effects of opioids, which may help to reduce the risk of relapse in recovering addicts. CTAP has also been studied for its potential use in the treatment of chronic pain, as it can block the pain-relieving effects of opioids without causing withdrawal symptoms. In addition, CTAP has been shown to have potential applications in the treatment of depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NOS/c16-12-6-1-2-7-13(12)20-14(21)9-22-11-5-3-4-10(8-11)15(17,18)19/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZINYGQTVIBMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=CC=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide

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